molecular formula C12H22N2O B6151370 N-(azepan-4-yl)-N-cyclobutylacetamide CAS No. 1804129-47-2

N-(azepan-4-yl)-N-cyclobutylacetamide

Cat. No.: B6151370
CAS No.: 1804129-47-2
M. Wt: 210.32 g/mol
InChI Key: WGOYOQVDTMEVLJ-UHFFFAOYSA-N
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Description

Historical Context of Azepane and Cyclobutane (B1203170) Architectures in Organic Chemistry

The azepane ring, a saturated seven-membered heterocycle containing one nitrogen atom, has been a subject of interest for many decades. researchgate.net Also known as hexamethyleneimine, its derivatives form the backbone of various natural products and synthetic compounds. lifechemicals.comnih.gov Historically, the synthesis of seven-membered rings was considered challenging, but modern synthetic methods, including ring-expansion reactions and photochemical strategies, have made complex azepanes more accessible. researchgate.netmdpi.com A 2024 study highlighted that the azepane scaffold is significantly underrepresented in medicinal chemistry libraries compared to five- and six-membered rings like pyrrolidine (B122466) and piperidine (B6355638), suggesting a vast, underexplored area of chemical space. mdpi.com

Cyclobutane, a four-membered carbocycle, was first synthesized in 1907. nih.gov For a long time, its utility was considered limited due to the significant ring strain (26.3 kcal mol⁻¹) compared to its larger counterparts, cyclopentane (B165970) and cyclohexane. nih.gov However, this inherent strain is now recognized as a feature that can be harnessed for unique chemical transformations. google.com The development of new synthetic methodologies, particularly [2+2] photocycloadditions, has facilitated the incorporation of the cyclobutane motif into more complex molecules, moving it from a chemical curiosity to a valuable building block in drug discovery. google.com

Significance of Fused and Spirocyclic Systems in Ligand Design

In the quest for molecules with improved pharmacological profiles, chemists increasingly turn to structures that offer greater three-dimensionality. Fused and spirocyclic systems are central to this strategy. Fused rings share two or more atoms, creating a rigid, planar, or polycyclic structure. Spirocycles, which are linked by a single common atom, introduce a distinct kinked geometry, projecting functional groups in well-defined vectors. nih.gov

The primary advantage of these systems is their ability to enforce conformational rigidity. By locking a molecule into a specific shape, the entropic penalty of binding to a biological target is reduced, which can lead to enhanced potency and selectivity. Furthermore, increasing the fraction of sp³-hybridized carbons, as is common in spirocyclic systems, often correlates with improved physicochemical properties such as increased solubility and better metabolic stability compared to flat aromatic systems. These attributes make spirocyclic and fused scaffolds highly attractive for designing novel ligands that can effectively navigate the complex three-dimensional binding sites of proteins. nih.gov

Overview of the N-(azepan-4-yl)-N-cyclobutylacetamide Core Structure

The chemical entity this compound is a specific molecule that combines the azepane and cyclobutane scaffolds. Its structure features a central nitrogen atom that is simultaneously part of an acetamide (B32628) functional group and bonded to both a cyclobutane ring and the 4-position of an azepane ring.

This arrangement results in a tertiary amide. The core structure brings together the flexible, seven-membered azepane ring, the strained, four-membered cyclobutane ring, and the polar acetamide group. While publicly available research literature specifically detailing the synthesis or application of this exact compound is sparse, its constituent parts are well-established in medicinal chemistry. The combination suggests a molecule designed to explore specific spatial orientations and interactions, leveraging the properties of each component.

Table 1: Physicochemical Properties of this compound This table is interactive. You can sort and filter the data.

Property Value Source
CAS Number 1804129-47-2 nih.gov
Molecular Formula C₁₂H₂₂N₂O nih.gov
Molecular Weight 210.32 g/mol nih.gov
Monoisotopic Mass 210.17322 Da
SMILES CC(=O)N(C1CCC1)C2CCCNCC2
InChIKey WGOYOQVDTMEVLJ-UHFFFAOYSA-N
Predicted XLogP3 1.1
Predicted H-Bond Donor Count 1 (from azepane NH)
Predicted H-Bond Acceptor Count 2 (from amide oxygen and azepane nitrogen)

Academic Research Landscape of Related Chemical Entities

While this compound itself is not widely documented in academic literature, the research landscape for its constituent parts and structurally related compounds is active and provides context for its potential utility.

The azepane scaffold is a key feature in several biologically active compounds. Over 20 drugs containing this motif have received FDA approval, and it is a hot topic in medicinal chemistry. For instance, the natural product (-)-balanol, which contains an azepane ring, is a potent inhibitor of protein kinase C (PKC) and has served as a template for developing novel anti-cancer agents. nih.gov Marketed drugs featuring the azepane ring include the oral hypoglycemic agent Tolazamide and the antihistamine Azelastine. nih.gov The conformational flexibility of the azepane ring is often crucial for its biological activity, and research focuses on substitution patterns that can lock the ring into a bioactive conformation. nih.gov

The cyclobutane ring is increasingly utilized as a bioisosteric replacement for other groups, such as phenyl rings or alkenes, to improve metabolic stability and introduce three-dimensionality. nih.gov Its incorporation has been shown to enhance the properties of drug candidates across various disease areas. nih.gov For example, cyclobutane derivatives have been investigated as integrin antagonists and have been incorporated into compounds targeting various cancers.

The acetamide group is a common linker in medicinal chemistry, present in numerous therapeutic agents, including anti-inflammatory COX-II inhibitors and compounds developed for Alzheimer's disease. researchgate.netnih.gov

Structurally related compounds that combine an azepane ring with an N-acyl group have been explored. For example, the compound N-(azepan-4-yl)-2-pyridin-2-ylacetamide shares a similar N-(azepan-4-yl)acetamide core but replaces the cyclobutyl group with a pyridin-2-ylmethyl group. This highlights a research strategy of modifying the N-substituent on the azepane-4-acetamide scaffold to modulate biological activity. Furthermore, broad patents for inhibitors of targets like aldosterone (B195564) synthase have included azepinyl moieties as part of their vast claimed chemical space, indicating a general interest in this scaffold for various therapeutic applications.

Table 2: Examples of Bioactive Azepane-Containing Compounds This table is interactive. You can sort and filter the data.

Compound Name Core Scaffold Therapeutic Area/Activity Reference
(-)-Balanol Azepane Protein Kinase C (PKC) Inhibitor nih.gov
Tolazamide Azepane Antidiabetic (Type 2 Diabetes) nih.gov
Azelastine Azepane Antihistamine nih.gov
Glisoxepide Azepane Antidiabetic lifechemicals.com
Mecillinam Azepane Antibiotic lifechemicals.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1804129-47-2

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

N-(azepan-4-yl)-N-cyclobutylacetamide

InChI

InChI=1S/C12H22N2O/c1-10(15)14(11-4-2-5-11)12-6-3-8-13-9-7-12/h11-13H,2-9H2,1H3

InChI Key

WGOYOQVDTMEVLJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1CCC1)C2CCCNCC2

Purity

95

Origin of Product

United States

Chemical Synthesis Methodologies for N Azepan 4 Yl N Cyclobutylacetamide and Its Analogues

Retrosynthetic Analysis of the N-(azepan-4-yl)-N-cyclobutylacetamide Framework

A retrosynthetic analysis of this compound allows for the deconstruction of the target molecule into simpler, more readily available starting materials. This process involves identifying key bond disconnections that correspond to reliable and high-yielding chemical reactions. lifechemicals.comnih.gov

Disconnection Strategies for the Azepane Ring System

The central azepane ring is a seven-membered heterocycle, the synthesis of which can be challenging due to entropic and enthalpic factors. nih.gov Common disconnection strategies for the azepane ring itself often involve breaking one of the carbon-nitrogen bonds or a carbon-carbon bond within the ring, leading to linear precursors that can be cyclized. Key retrosynthetic disconnections for the azepane framework include:

C-N Bond Disconnection: This approach leads to a linear amino-halide or amino-sulfonate precursor which can undergo intramolecular cyclization.

C-C Bond Disconnection: This strategy might involve a ring-closing metathesis (RCM) of a diene precursor or an intramolecular aldol-type reaction.

Approaches to Incorporate the Cyclobutyl Moiety

The N-cyclobutyl group attached to the 4-amino substituent of the azepane ring can be introduced through several synthetic methodologies. A logical retrosynthetic disconnection is the C-N bond between the cyclobutyl group and the nitrogen atom of the 4-aminoazepane. This leads to a key intermediate, 4-aminoazepane, and a cyclobutyl-containing electrophile or a ketone for reductive amination.

A plausible and widely used method for forming such C-N bonds is reductive amination . acs.orgresearchgate.netrsc.orgcalstate.edu This approach would involve the reaction of an N-protected azepan-4-one (B24970) with cyclobutylamine (B51885) in the presence of a reducing agent, such as sodium triacetoxyborohydride, followed by deprotection to yield N-cyclobutyl-azepan-4-amine. Alternatively, reaction of 4-aminoazepane with cyclobutanone (B123998) under reductive amination conditions would also yield the desired intermediate. youtube.comnih.gov

Amide Bond Formation Strategies

The final key disconnection is the amide bond of the acetamide (B32628) group. This is a standard and reliable disconnection in organic synthesis. researchgate.net This retrosynthetic step breaks the C-N bond of the amide to yield N-cyclobutyl-azepan-4-amine and an acetylating agent, such as acetyl chloride or acetic anhydride. doubtnut.comchim.it The forward reaction, acylation of the secondary amine, is typically a high-yielding and straightforward transformation. doubtnut.com

Novel Synthetic Routes for Azepane-4-ones and Derivatives

The synthesis of the azepane ring system, and specifically azepan-4-ones as key intermediates, has been an area of active research. Traditional methods often suffer from limitations, leading to the development of novel and more efficient synthetic routes.

Gold-Catalyzed Annulation Reactions for Azepane Synthesis

Gold catalysis has emerged as a powerful tool in organic synthesis for the formation of complex cyclic systems. acs.org An efficient synthesis of azepan-4-ones has been developed utilizing a gold-catalyzed two-step [5+2] annulation reaction. This method demonstrates high regioselectivity and good to excellent diastereoselectivities. researchgate.net The reaction proceeds through a gold carbene intermediate, which undergoes a formal 1,7-C(sp³)–H insertion to form the seven-membered ring. researchgate.net

The general applicability of this gold-catalyzed annulation is highlighted by its tolerance of various functional groups and the ability to form bicyclic azepan-4-ones.

Table 1: Gold-Catalyzed Synthesis of Azepan-4-ones via [5+2] Annulation researchgate.net

Entry Amine Precursor Alkyne Precursor Product Yield (%)
1 N-benzylpent-4-yn-1-amine - 1-benzylazepan-4-one 75
2 N-(4-methoxybenzyl)pent-4-yn-1-amine - 1-(4-methoxybenzyl)azepan-4-one 72
3 N-(pent-4-yn-1-yl)pyrrolidine - 1,6-diazaspiro[4.6]undecan-2-one 68

Ring Expansion Methodologies for Heterocyclic Construction

Ring expansion reactions provide another powerful strategy for the synthesis of azepanes from more readily available five- or six-membered heterocyclic precursors. These methods often involve the rearrangement of a cyclic intermediate to form the larger seven-membered ring.

A notable example is the photochemical dearomative ring expansion of nitroarenes to form complex azepanes. This process, mediated by blue light, transforms a six-membered benzenoid framework into a seven-membered ring system, which can then be hydrogenated to the corresponding saturated azepane. researchgate.net This strategy allows for the synthesis of polysubstituted azepanes from simple starting materials in just two steps.

Another approach involves the ring expansion of substituted piperidines. Diastereomerically pure azepane derivatives have been prepared with excellent stereoselectivity and regioselectivity through the ring expansion of piperidine (B6355638) derivatives. researchgate.net

Table 2: Ring Expansion Strategies for Azepane Synthesis

Starting Material Reaction Type Key Features Reference
Nitroarenes Photochemical dearomative ring expansion Blue light-mediated, two-step process to complex azepanes. researchgate.net
Substituted Piperidines Chemical Rearrangement High stereoselectivity and regioselectivity. researchgate.net

Stereoselective and Regioselective Synthesis of Azepane-4-yl Intermediates

The precise control of stereochemistry and regiochemistry is paramount in the synthesis of functionalized azepane rings. Various methods have been developed to achieve this, often starting from more readily available cyclic precursors.

One notable strategy involves a two-step [5+2] annulation to create azepan-4-ones, which are key precursors to the azepan-4-yl core. rsc.org This method has been shown to exhibit high regioselectivity and good to excellent diastereoselectivity, offering a reliable route to the desired seven-membered ring system. rsc.org Another innovative approach involves the photochemical dearomative ring expansion of nitroarenes. nih.gov This process, mediated by blue light at room temperature, transforms a six-membered aromatic ring into a seven-membered azepane framework. nih.gov Subsequent hydrogenolysis yields the functionalized azepane in a two-step sequence. nih.gov

For the stereoselective synthesis of highly functionalized azepanes, such as those with multiple hydroxyl groups, osmium-catalyzed tethered aminohydroxylation has proven effective. nih.gov This method allows for the formation of the C-N bond with complete regio- and stereocontrol. nih.gov The strategy has been successfully applied to the synthesis of pentahydroxyazepane iminosugars, demonstrating its potential for creating complex and stereochemically defined azepane scaffolds. nih.gov

The Beckmann rearrangement of cyclohexanone (B45756) oximes is another established method for accessing azepane structures. acs.org This reaction can produce lactams which, after separation of regioisomers and subsequent reduction, yield the desired azepane ring. acs.org This approach has been utilized in the synthesis of novel cis-fused azepanes. acs.org

Method Key Features Precursor Product
Gold-catalyzed [5+2] annulationHigh regioselectivity and diastereoselectivity. rsc.orgNot specifiedAzepan-4-ones rsc.org
Photochemical dearomative ring expansionBlue light mediated, room temperature reaction. nih.govNitroarenes nih.govFunctionalized azepanes nih.gov
Osmium-catalyzed tethered aminohydroxylationComplete regio- and stereocontrol of C-N bond formation. nih.govAllylic alcohols from sugar derivatives nih.govPentahydroxyazepane iminosugars nih.gov
Beckmann rearrangementForms lactam intermediates. acs.orgCyclohexanone oximes acs.orgFused azepanes acs.org

Synthesis of N-Substituted Acetamides with Cyclobutyl Moieties

The formation of the amide bond is a fundamental transformation in organic synthesis. nih.gov In the context of this compound, this involves the coupling of the azepan-4-yl amine with an activated acetic acid derivative and the incorporation of the cyclobutyl group onto the nitrogen atom.

The direct reaction between a carboxylic acid and an amine is often inefficient, typically forming a salt. libretexts.org Therefore, the carboxylic acid is usually activated first. A common method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride. youtube.comchemistrytalk.org The resulting acyl chloride is then reacted with the amine to form the amide. libretexts.orgyoutube.com

Alternatively, peptide coupling reagents are widely used to facilitate amide bond formation under milder conditions. masterorganicchemistry.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) are effective in promoting the reaction between a carboxylic acid and an amine. chemistrytalk.orgmasterorganicchemistry.com These reagents work by forming an "active ester" intermediate, which is then readily attacked by the amine. masterorganicchemistry.com

The introduction of the cyclobutyl group onto the amide nitrogen can be achieved through N-alkylation of a secondary amide or by using a cyclobutylamine derivative in the initial amidation step. N-alkylation of amides can be challenging as O-alkylation can be a competing reaction. However, using strong bases to form the amide anion can favor N-alkylation.

A more direct approach involves the synthesis of N-cyclobutylacetamide first, which can then be coupled with a suitable azepane precursor. The synthesis of cyclobutylamines themselves has been explored through various methods, including Lewis acid-catalyzed reactions of bicyclo[1.1.0]butanes with triazinanes, which can lead to medicinally relevant cis-cyclobutyl diamines. chemrxiv.org

Synthesis of Structural Analogues and Libraries

The generation of compound libraries containing structural analogues of this compound is crucial for exploring structure-activity relationships and identifying new lead compounds. Parallel synthesis and diversity-oriented synthesis are powerful strategies to achieve this.

Parallel synthesis allows for the rapid creation of a large number of compounds in a systematic manner. researchgate.net This can be achieved by reacting a common intermediate with a diverse set of building blocks. For instance, a pre-formed azepan-4-yl core could be reacted in parallel with a variety of carboxylic acids or their activated derivatives to generate a library of different N-acyl-azepanes. Similarly, a fixed N-acyl-azepan-4-amine could be subjected to parallel N-alkylation with a range of alkyl halides to introduce diversity at the nitrogen atom. Polymer-assisted synthesis techniques can be employed to simplify purification in parallel synthesis workflows. researchgate.net

Diversity-oriented synthesis (DOS) aims to produce structurally diverse and complex molecules, often exploring new areas of chemical space. cam.ac.ukcam.ac.uk Unlike target-oriented synthesis, which focuses on a single molecule, DOS strategies generate a wide range of scaffolds from a common starting material. cam.ac.uk

Derivatization of Precursor Molecules (e.g., tert-butyl N-(azepan-4-yl)carbamate)

The synthesis of this compound typically proceeds through a multi-step pathway involving the strategic modification of a suitable precursor molecule. A common and versatile precursor for this purpose is tert-butyl N-(azepan-4-yl)carbamate. uni.lu The tert-butoxycarbonyl (Boc) group serves as a protecting group for the secondary amine of the azepane ring, allowing for selective reactions at the 4-amino position.

The general synthetic strategy involves two key transformations: first, the introduction of the cyclobutyl group onto the nitrogen atom of the carbamate (B1207046), followed by the removal of the Boc protecting group and subsequent acetylation.

A plausible synthetic route is as follows:

N-Alkylation or Reductive Amination: The secondary amine of tert-butyl N-(azepan-4-yl)carbamate can be reacted with a cyclobutyl halide (e.g., cyclobutyl bromide) in the presence of a base to form the N-cyclobutyl derivative. Alternatively, a reductive amination reaction can be performed with cyclobutanone and a reducing agent like sodium triacetoxyborohydride. This step yields the intermediate, tert-butyl 4-(cyclobutylamino)azepane-1-carboxylate.

Deprotection: The Boc group is typically removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). This step exposes the secondary amine on the azepane ring, yielding N-cyclobutylazepan-4-amine.

Acetylation: The final step is the acylation of the newly formed N-cyclobutylazepan-4-amine. This is commonly achieved by treating the amine with acetyl chloride or acetic anhydride, often in the presence of a base such as triethylamine, to neutralize the acid byproduct. mdpi.com This reaction forms the target amide, this compound.

The synthesis of related amide analogues can be achieved by using different acyl chlorides or anhydrides in the final step. nih.gov The use of Boc-protected precursors is a widespread strategy in medicinal chemistry to achieve selective N-alkylation and N-acylation. google.comgoogle.com

Analytical Techniques for Structural Elucidation of Synthetic Intermediates and Final Compounds

Confirming the structure of the synthetic intermediates and the final this compound product requires a combination of sophisticated analytical methods. These techniques provide unambiguous evidence of the molecular structure, composition, and purity.

Spectroscopic Characterization Methods (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural characterization of organic molecules.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can verify the molecular formula. mdpi.comnih.gov For this compound, the expected mass-to-charge ratios (m/z) for various adducts can be predicted.

Table 1: Predicted Mass Spectrometry Data for this compound and its Precursor

CompoundMolecular FormulaAdductPredicted m/z
This compoundC₁₂H₂₂N₂O[M+H]⁺211.18050
This compoundC₁₂H₂₂N₂O[M+Na]⁺233.16244
tert-butyl N-(azepan-4-yl)carbamateC₁₁H₂₂N₂O₂[M+H]⁺215.17540
tert-butyl N-(azepan-4-yl)carbamateC₁₁H₂₂N₂O₂[M+Na]⁺237.15734
Data sourced from PubChem. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are the most powerful tools for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see characteristic signals for the acetyl methyl group (a singlet), protons on the cyclobutane (B1203170) ring, and protons on the azepane ring. rsc.org

¹³C NMR: Shows the number of chemically non-equivalent carbon atoms. The spectrum would display distinct signals for the carbonyl carbon of the amide, the carbons of the azepane and cyclobutane rings, and the acetyl methyl carbon. nih.govrsc.org It is noteworthy that the conformational flexibility of the cyclobutane ring can sometimes lead to complex or broad signals in NMR spectra, complicating interpretation. calstate.edu

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound, a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration would be expected around 1630-1680 cm⁻¹. In its precursor, tert-butyl N-(azepan-4-yl)carbamate, characteristic absorptions for the carbamate C=O and the N-H bond would be visible. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. nih.gov When a suitable single crystal of the compound can be grown, this technique provides precise information about bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation. mdpi.com

For chiral molecules, X-ray crystallography is unparalleled in its ability to determine the absolute configuration of stereocenters. nih.gov The analysis also reveals how molecules are arranged in the solid state, providing insights into intermolecular interactions such as hydrogen bonding and van der Waals forces that dictate the crystal packing. researchgate.netresearchgate.net While a specific crystal structure for this compound is not publicly available, the technique is a standard and crucial tool for the unambiguous structural assignment of novel cyclobutane derivatives and other complex organic molecules. nih.gov

Molecular Design and Computational Chemistry of N Azepan 4 Yl N Cyclobutylacetamide

Conformational Analysis of the Azepane and Cyclobutyl Rings

A systematic conformational search would be the first step in such an analysis. This process involves generating a wide range of possible molecular structures and then using computational methods to calculate their relative energies. The lower the energy of a conformation, the more stable and thus more likely it is to be populated at equilibrium.

A hypothetical conformational search using a molecular mechanics force field (e.g., MMFF94s) followed by geometry optimization with a higher level of theory (e.g., Density Functional Theory) would likely identify several low-energy conformers. The azepane ring, in particular, can adopt several conformations, such as chair, boat, and twist-chair forms. The relative energies of these conformers determine the conformational preference of the molecule.

Hypothetical Relative Energies of N-(azepan-4-yl)-N-cyclobutylacetamide Conformers

ConformerAzepane Ring ConformationRelative Energy (kcal/mol)Population (%)
1 Twist-Chair0.0075.2
2 Chair1.2515.5
3 Twist-Boat2.507.3
4 Boat4.002.0

The substituents on the azepane ring—the N-cyclobutylacetamide group—play a critical role in determining the preferred conformation. The bulky cyclobutyl and acetamide (B32628) groups introduce steric hindrance, which can destabilize certain conformations. For instance, the placement of this large substituent in an axial versus an equatorial position on the azepane ring would lead to significant energy differences. The most stable conformer would likely position the N-cyclobutylacetamide group in a pseudo-equatorial position to minimize steric clashes with the hydrogen atoms of the azepane ring.

Quantum Chemical Calculations

To gain a deeper understanding of the electronic properties of this compound, quantum chemical calculations are employed. These calculations provide information about the distribution of electrons within the molecule, which is key to its reactivity and intermolecular interactions.

An analysis of the electronic structure involves calculating the partial atomic charges on each atom in the molecule. This reveals the distribution of electron density and highlights regions that are electron-rich or electron-poor. Methods such as Natural Bond Orbital (NBO) analysis are often used for this purpose as they provide a chemically intuitive picture of charge distribution.

In this compound, the oxygen atom of the carbonyl group (C=O) is expected to have a significant negative partial charge, making it a potential hydrogen bond acceptor. The nitrogen atom of the azepane ring would also carry a negative charge, while the amide nitrogen would be less basic due to the electron-withdrawing effect of the adjacent carbonyl group.

Hypothetical NBO Charges on Key Atoms of this compound

AtomElementHypothetical NBO Charge (e)
O1Oxygen (Carbonyl)-0.650
N1Nitrogen (Amide)-0.450
N2Nitrogen (Azepane)-0.850
C1Carbon (Carbonyl)+0.750
H1Hydrogen (Azepane N-H)+0.400

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. chemrxiv.org It is mapped onto the electron density surface, with different colors indicating different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically blue) are electron-poor and are susceptible to nucleophilic attack. chemrxiv.org

For this compound, the MEP map would be expected to show a strong negative potential around the carbonyl oxygen, confirming its role as a primary site for electrophilic interaction or hydrogen bonding. A region of positive potential would likely be observed around the hydrogen atom attached to the azepane nitrogen, indicating its potential as a hydrogen bond donor.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. For this compound, the HOMO would likely be localized on the more electron-rich regions, such as the nitrogen atoms, while the LUMO would be centered around the electron-deficient carbonyl group.

Hypothetical Frontier Molecular Orbital Properties of this compound

ParameterValue (eV)
HOMO Energy-6.50
LUMO Energy+1.50
HOMO-LUMO Gap8.00

Molecular Docking Studies with Relevant Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule. aaronchem.com This method is instrumental in drug discovery for identifying potential drug candidates by simulating the interaction between a small molecule and a protein.

Identification of Potential Binding Sites and Hotspots

The initial step in molecular docking involves the identification of potential binding sites on the macromolecular target. These sites are typically pockets or grooves on the protein surface that are sterically and chemically complementary to the ligand. For a hypothetical study of this compound, a relevant kinase target, such as a cyclin-dependent kinase (CDK), could be selected based on the prevalence of azepane-containing compounds as kinase inhibitors. uni.lu

Binding site prediction algorithms, such as those based on geometric analysis or energy-based calculations, would be employed to locate potential binding cavities on the kinase. These methods identify regions with significant pockets and favorable energetic properties for ligand binding. Hotspots within these binding sites, which are key residues contributing significantly to the binding energy, would be identified through computational methods like alanine (B10760859) scanning mutagenesis simulations.

Ligand-Target Interaction Profiling (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Once a binding pose is predicted, the interactions between this compound and the target protein can be analyzed in detail. These interactions are crucial for the stability of the ligand-protein complex. The primary types of non-covalent interactions that would be assessed include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

A plausible interaction profile for this compound within a kinase binding site could involve the following:

Hydrogen Bonding: The carbonyl oxygen of the acetamide group could act as a hydrogen bond acceptor with a backbone amide proton of a hinge region residue in the kinase. The secondary amine in the azepane ring could act as a hydrogen bond donor to a nearby amino acid side chain, such as an aspartate or glutamate.

Hydrophobic Interactions: The cyclobutyl and azepane rings would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket, such as leucine, isoleucine, and valine.

These hypothetical interactions are summarized in the table below:

Interaction TypeLigand GroupPotential Interacting Residues
Hydrogen Bond (Acceptor)Acetamide CarbonylHinge Region Backbone NH
Hydrogen Bond (Donor)Azepane NHAsp, Glu, Thr
HydrophobicCyclobutyl RingLeu, Val, Ile, Ala
HydrophobicAzepane RingPhe, Trp, Tyr

Scoring Functions and Docking Algorithm Validation

Scoring functions are mathematical models used to approximate the binding affinity of a ligand to a protein. They are a critical component of molecular docking programs, as they rank the different predicted binding poses. Scoring functions can be classified into three main types: force-field-based, empirical, and knowledge-based.

To ensure the reliability of the docking results, the chosen docking algorithm and scoring function would need to be validated. A common validation method is to re-dock a known co-crystallized ligand into its corresponding protein structure. A successful validation is typically defined by the ability of the docking program to reproduce the experimental binding mode with a root-mean-square deviation (RMSD) of less than 2.0 Å. This process confirms that the docking protocol is capable of accurately predicting the correct binding pose for the given system.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. These simulations are used to assess the stability of the ligand-target complex and to investigate any conformational changes that may occur upon ligand binding.

Ligand-Target Complex Stability and Dynamics

Following molecular docking, the most promising ligand-protein complex would be subjected to MD simulations in a simulated physiological environment. The stability of the complex is a key indicator of a potentially effective interaction. A common metric used to assess stability is the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable complex would be expected to show convergence of the RMSD values after an initial equilibration period.

Further analysis would involve monitoring the specific interactions identified in the docking study. The persistence of key hydrogen bonds and hydrophobic contacts throughout the simulation would provide further evidence of a stable binding mode.

Conformational Changes Induced by Ligand Binding

The binding of a ligand can induce conformational changes in the target protein, which can be essential for its biological function. MD simulations can capture these dynamic changes. Techniques such as Principal Component Analysis (PCA) can be applied to the MD trajectory to identify large-scale collective motions in the protein that are influenced by the presence of the ligand.

For instance, the binding of this compound to a kinase might induce a shift in the conformation of the activation loop, a flexible region that often controls enzyme activity. Analysis of the simulation would reveal whether the ligand stabilizes an active or inactive conformation of the kinase, providing valuable mechanistic insights.

In Silico Prediction of Interaction Profiles

In the absence of direct experimental data from co-crystal structures, in silico methods are invaluable for predicting how this compound interacts with its target. These computational techniques can guide the synthesis of more potent and selective analogs.

Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. benthamdirect.combenthamscience.com This can be approached from two main perspectives:

Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of other molecules that bind to the target of interest. A pharmacophore model, which defines the essential 3D arrangement of functional groups required for binding, can be created based on a set of known active compounds. benthamdirect.com This model is then used to screen databases for new molecules that fit the pharmacophore. For IRAK4, pharmacophore models have been developed based on known inhibitors, typically featuring hydrogen bond donors and acceptors, and aromatic rings. benthamdirect.com

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, as is the case for IRAK4, SBVS can be employed. acs.org This approach involves docking candidate molecules into the binding site of the protein and scoring them based on their predicted binding affinity. nih.gov This method allows for the identification of novel scaffolds that may not be captured by ligand-based approaches. For the discovery of IRAK4 inhibitors, both high-throughput screening of compound libraries followed by computational analysis and direct in silico screening have proven effective. acs.org

Molecular docking simulations are the primary tool for predicting the binding mode of a ligand within a protein's active site. nih.govmdpi.com For this compound, docking into the ATP-binding site of IRAK4 would provide insights into its putative binding orientation and key interactions.

Computational studies of other IRAK4 inhibitors have revealed critical interactions that are likely important for the binding of this compound as well. These include:

Hinge Region Interactions: The hinge region of kinases is a flexible loop that connects the N- and C-lobes and is a critical site for inhibitor binding. Forming hydrogen bonds with the backbone atoms of residues in this region (e.g., Met265 in IRAK4) is a hallmark of many kinase inhibitors. mdpi.com The amide group of this compound could potentially form such interactions.

Hydrophobic Interactions: The binding pocket of IRAK4 contains several hydrophobic residues. The cyclobutyl and azepane rings of the compound are likely to engage in favorable hydrophobic interactions with these residues, contributing to binding affinity.

Gatekeeper Residue: The "gatekeeper" residue controls access to a hydrophobic pocket near the ATP binding site. In IRAK4, this is a tyrosine residue (Tyr262), which is larger than the gatekeeper residues in many other kinases. mdpi.com Designing inhibitors that can favorably interact with this residue is a key strategy for achieving selectivity.

Molecular dynamics (MD) simulations can further refine the predicted binding mode from docking. MD simulations model the movement of atoms over time, providing a more dynamic and realistic picture of the protein-ligand complex and can help to assess the stability of the predicted binding pose. benthamdirect.com

Table 2: Key Residues in the IRAK4 Binding Site for Inhibitor Interaction

ResidueLocation/RolePotential Interaction with this compound
Met265Hinge RegionHydrogen bonding with the acetamide group
Tyr262GatekeeperHydrophobic and/or pi-stacking interactions with the cyclobutyl ring
Leu209Hydrophobic PocketHydrophobic interactions with the azepane ring
Val217Hydrophobic PocketHydrophobic interactions with the cyclobutyl and azepane rings
Asp329DFG MotifPotential for hydrogen bonding via a water molecule

This table is based on computational studies of other IRAK4 inhibitors and represents a hypothetical interaction profile.

Structure Activity Relationship Sar Studies at the Molecular Level

Variability of the Acetamide (B32628) Linker

Until research on N-(azepan-4-yl)-N-cyclobutylacetamide is conducted and published, a scientifically rigorous article on its structure-activity relationship cannot be produced.

Conformational Flexibility and Rotational Barriers

The conformational flexibility of this compound is a significant determinant of its interaction profile. This flexibility arises from several rotatable bonds within its structure: the bond connecting the cyclobutyl group to the nitrogen atom, the amide C-N bond, and the various bonds within the azepane ring.

The azepane ring can adopt multiple chair and boat conformations, influencing the spatial orientation of the substituents. The energetic barriers between these conformations dictate their relative populations at physiological temperatures. The cyclobutyl group, while less flexible than the azepane ring, also possesses a degree of puckering.

A critical aspect of the molecule's flexibility is the rotational barrier around the amide C-N bond. Due to the partial double-bond character of this bond, rotation is restricted, leading to the existence of cis and trans isomers. The relative stability of these isomers and the energy required to interconvert between them can significantly impact how the molecule fits into a binding pocket. Computational modeling studies are essential to quantify these rotational barriers and to understand the preferred conformations of the molecule in different environments.

Hydrogen Bonding Capabilities of the Amide Group

The amide group is a key functional group in this compound, playing a pivotal role in its potential intermolecular interactions. The amide oxygen atom acts as a hydrogen bond acceptor, while the nitrogen atom, under specific conditions, could potentially participate in hydrogen bonding, although its tertiary nature in this compound makes it a less likely donor.

The carbonyl oxygen's ability to accept hydrogen bonds is crucial for anchoring the molecule within a binding site. The strength and geometry of these hydrogen bonds are critical for high-affinity binding. The azepane ring also contains a secondary amine, which can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen). This dual capability significantly enhances the molecule's potential to form multiple hydrogen bonds with a biological target.

Structure-Based Rationalization of Molecular Interactions

Understanding the relationship between the specific structural features of this compound and its biochemical effects is fundamental to rational drug design.

Correlation between Structural Features and Specific Biochemical Effects (e.g., binding affinity to a specific protein in vitro)

While specific in vitro binding data for this compound is not publicly available, we can hypothesize its interaction based on its structural components. The combination of a flexible seven-membered ring (azepane), a hydrophobic cyclobutyl group, and a hydrogen-bonding-capable amide and secondary amine suggests that this molecule could be designed to interact with a variety of protein binding sites.

The azepane ring can explore a larger conformational space compared to smaller rings, potentially allowing it to adapt to the specific topology of a binding pocket. The cyclobutyl group likely contributes to binding through hydrophobic interactions, fitting into a non-polar cavity within the target protein. The precise orientation of the acetyl group on the nitrogen of the azepane substituent will also influence binding by dictating the position of the carbonyl oxygen for hydrogen bonding.

To illustrate the potential for structure-activity relationships, consider the following hypothetical data table showing the binding affinity of related compounds to a generic protein target.

CompoundModificationBinding Affinity (nM)
This compound -Data not available
Analog 1Cyclobutyl replaced with CyclopentylHypothetical Value: 50
Analog 2Acetyl group replaced with PropionylHypothetical Value: 75
Analog 3Azepane ring replaced with Piperidine (B6355638)Hypothetical Value: 120

This table is for illustrative purposes only and does not represent actual experimental data.

Such a table would allow researchers to deduce the importance of each structural moiety. For instance, a change in binding affinity upon modifying the cyclobutyl group would indicate the significance of the size and shape of the hydrophobic substituent.

Understanding Ligand Efficiency and Ligand Lipophilicity Efficiency in Context of Binding

Ligand efficiency (LE) and ligand lipophilicity efficiency (LLE) are important metrics in drug discovery for optimizing lead compounds.

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom. It is calculated as the binding affinity (in terms of pIC50 or pKi) divided by the number of non-hydrogen atoms. A higher LE indicates a more efficient binding of the molecule.

Ligand Lipophilicity Efficiency (LLE) relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as pIC50 (or pKi) minus logP. A higher LLE is generally desirable, as it suggests that the compound achieves its potency without excessive lipophilicity, which can be associated with poor pharmacokinetic properties.

For this compound, the calculated XlogP (a theoretical measure of lipophilicity) is a key parameter. While experimental binding data is needed for a precise calculation, we can create a hypothetical scenario to demonstrate the concept.

ParameterValue
Molecular Weight210.32 g/mol
Number of Heavy Atoms15
XlogPHypothetical Value: 2.5
Hypothetical pIC507.0
Calculated Ligand Efficiency (LE) 0.47 (7.0 / 15)
Calculated Ligand Lipophilicity Efficiency (LLE) 4.5 (7.0 - 2.5)

The values in this table are based on hypothetical data for illustrative purposes.

These metrics would be invaluable in a drug discovery program. For instance, if a series of analogs of this compound were synthesized, their LE and LLE values could be compared to guide the selection of candidates with the most promising balance of potency and physicochemical properties for further development.

Chemical Biology Applications and Target Elucidation

Application as Chemical Probes for Biological System Exploration

Chemical probes are essential tools for dissecting complex biological processes. By modifying a compound of interest with specific tags, researchers can visualize, identify, and isolate its cellular binding partners.

The development of chemically tagged analogues of N-(azepan-4-yl)-N-cyclobutylacetamide would be a critical first step in its characterization as a chemical probe. This would involve the synthesis of derivatives incorporating photoaffinity labels (e.g., benzophenones, aryl azides) or bio-orthogonal handles (e.g., alkynes, azides for click chemistry). nih.gov Such modifications would enable covalent cross-linking to target proteins upon photoactivation or allow for the specific labeling of the compound within a cellular environment. At present, no such analogues of this compound have been reported in the scientific literature.

Activity-Based Protein Profiling (ABPP) is a powerful functional proteomic technology that utilizes reactive chemical probes to directly assess the functional state of enzymes in complex biological systems. nih.govnih.govmdpi.comfrontiersin.orgyoutube.com An appropriately designed probe based on the this compound scaffold could potentially be used to identify its enzymatic targets. This would involve competitive ABPP experiments where the unmodified compound competes with a broad-spectrum probe for binding to a specific enzyme class. However, there are no published studies employing this compound in any ABPP-related research.

The Cellular Thermal Shift Assay (CETSA) is a label-free method to verify target engagement by observing the thermal stabilization of a target protein upon ligand binding. nih.govnih.govresearchgate.netresearchgate.netfrontiersin.org This technique could be applied to validate the interaction of this compound with potential protein targets in a cellular context. The execution of CETSA would require a hypothesis regarding the compound's target(s). Currently, no CETSA data for this compound is available.

Elucidation of Molecular Mechanisms of Action in vitro

Understanding how a compound exerts its effects at a molecular level is crucial. This involves identifying its direct binding partners and characterizing the functional consequences of this interaction.

The primary step in elucidating a compound's mechanism of action is the identification of its direct cellular binding partners. While techniques like affinity chromatography coupled with mass spectrometry are standard approaches, no such studies have been published for this compound. Information regarding the protein targets of this compound remains entirely unknown.

Upon binding, a ligand can induce conformational changes in its target protein, altering its activity. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or hydrogen-deuterium exchange mass spectrometry could be used to characterize such changes. Without an identified protein target for this compound, no research into ligand-induced conformational changes has been conducted.

Investigation of Allosteric Modulation Mechanisms5.3. Integration with Proteomic and Genomic Approaches5.3.1. Chemoproteomics for Global Target Profiling5.3.2. Genetic Tools for Target Validation in Cellular Systems5.4. Development of Novel Research Tools Based on the Compound Scaffold5.4.1. Generation of Fluorescent or Isotope-Labeled Analogues for Imaging or Tracing5.4.2. Utility in Cell-Free Biochemical Assays for Mechanistic Investigations

Should research on this compound be published and become publicly available in the future, a detailed article as per the requested structure could be accurately generated. At present, the scientific community has not provided the necessary data to do so.

Future Directions in Academic Research

Exploration of Underexplored Stereochemical Aspects of the Azepane and Cyclobutyl Moieties

The three-dimensional structure of a molecule is a critical determinant of its biological activity. For N-(azepan-4-yl)-N-cyclobutylacetamide, the stereochemistry is complex and largely uninvestigated. The seven-membered azepane ring is not planar and can exist in multiple low-energy conformations, such as chair and boat forms. slideshare.net The specific substitution pattern and the nature of the N-cyclobutylacetamide group will influence the equilibrium between these conformers. Furthermore, the puckered cyclobutane (B1203170) ring introduces its own set of stereoisomers. nih.govnih.gov The combination of these two flexible, non-planar rings creates a significant number of potential diastereomers and enantiomers, each with a unique 3D shape.

Future research should focus on the stereoselective synthesis of all possible isomers of this compound. rsc.orgacs.org Advanced analytical techniques, including NMR spectroscopy and X-ray crystallography, could then be used to determine the preferred conformations of each isolated stereoisomer. rsc.orgresearchgate.net Understanding how each unique three-dimensional arrangement affects binding to biological targets is a fundamental step in drug discovery. For instance, the relative orientation of the cyclobutyl group with respect to the azepane ring could dramatically alter the molecule's ability to fit into a receptor's binding pocket. A systematic exploration would provide invaluable structure-activity relationship (SAR) data.

Table 1: Illustrative Stereochemical Considerations for Future Research

Stereochemical Feature Potential Isomers/Conformers Research Question
Azepane Ring Chair, Twist-Chair, Boat, Twist-Boat What is the dominant ring conformation in solution and in a bound state?
Cyclobutane Ring Puckered (non-planar) conformations How does the puckering angle influence interactions with target proteins?
Substitution at Azepane C4 R- and S- enantiomers Do the enantiomers exhibit different biological activities or metabolic profiles?

| Relative Stereochemistry | Cis/Trans relationships between substituents | How does the relative orientation of functional groups impact target affinity and selectivity? |

Advanced Computational Methodologies for Predictive Modeling of Interactions

In the absence of experimental data, advanced computational modeling offers a powerful tool to generate hypotheses about the potential biological targets and binding modes of this compound. mit.edunih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations can be employed to screen the compound against libraries of known protein structures. nih.gov Given the flexibility of both the azepane and cyclobutyl moieties, it is crucial to use modeling approaches that account for both ligand and protein flexibility. nih.govnih.gov

Future computational studies could predict the binding affinity of different stereoisomers of the compound to a range of hypothetical targets, such as G-protein coupled receptors (GPCRs), kinases, or ion channels, where azepane motifs have shown activity. researchgate.netnih.gov These models can also predict key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that might stabilize the ligand-protein complex. Furthermore, computational tools can estimate ADME (absorption, distribution, metabolism, and excretion) properties. For example, predictive metabolism software could identify potential sites of metabolism on the molecule, guiding the design of more stable analogs. nih.gov The cyclobutyl group, for instance, is sometimes incorporated into drug candidates to enhance metabolic stability. nih.govacs.org

Table 2: Hypothetical Computational Screening Results for this compound

Hypothetical Protein Target Class Predicted Binding Affinity (ΔG, kcal/mol) Predicted Key Interaction Rationale for Investigation
Kinase (e.g., LATS1/2) -8.5 Hydrogen bond with hinge region Azepane analogs have shown kinase inhibitory activity. acs.org
GPCR (e.g., Histamine (B1213489) H3) -9.2 Salt bridge with acidic residue Azepane derivatives are known histamine receptor inhibitors. nih.gov
Enzyme (e.g., BChE) -7.8 Hydrophobic interaction in active site Acetamide (B32628) derivatives have been explored as cholinesterase inhibitors. nih.gov

| Ceramidase (e.g., aCDase) | -8.1 | Interaction with catalytic residues | Acetamide-based structures can act as enzyme inhibitors. acs.org |

Development of Next-Generation Chemical Probes for Complex Biological Systems

Chemical probes are essential tools for dissecting complex biological pathways and validating drug targets. This compound could serve as a novel scaffold for the development of such probes. By synthetically modifying the core structure to incorporate reporter tags—such as fluorophores, biotin, or photo-crosslinkable groups—researchers could create tools to investigate its currently unknown biological partners.

For example, an alkyne or azide (B81097) handle could be introduced onto the azepane ring, allowing for "click" chemistry conjugation to a fluorescent dye. This would enable visualization of the compound's subcellular localization within cells using microscopy. Alternatively, derivatizing the compound to create an activity-based probe could help identify its enzymatic targets. This approach has been successful for other classes of molecules, including acetamide derivatives used to probe enzyme function. acs.orgnih.gov The development of a suite of chemical probes based on this scaffold would be a significant contribution to chemical biology, enabling the exploration of new therapeutic targets.

Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Analysis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly analyzing vast datasets to predict molecular properties and generate novel chemical structures. iceye.commdpi.commdpi.com For a compound like this compound with a novel combination of scaffolds but limited data, AI/ML offers a path forward. Generative models could design a virtual library of thousands of analogs by modifying the azepane, cyclobutyl, and acetamide components.

These virtual compounds could then be screened in silico using ML models trained on large chemical databases to predict properties such as binding affinity for various targets, solubility, and potential toxicity. This process can identify the most promising analogs for synthesis and testing, significantly accelerating the discovery cycle compared to traditional trial-and-error methods. neurips.cc Furthermore, once initial biological data for a few analogs are generated, quantitative structure-activity relationship (QSAR) models powered by ML can be built to refine the compound design and optimize for potency and selectivity. nih.gov This data-driven approach can efficiently explore the chemical space around the core scaffold to identify lead candidates.

Elucidation of Unique Binding Mechanisms Beyond Established Paradigms

The conformational flexibility inherent in the this compound structure may allow it to interact with proteins in unconventional ways. nih.gov While many drugs bind to well-defined, deep catalytic sites, there is growing interest in targeting allosteric sites—secondary sites on a protein that can modulate its activity. researchgate.net Ligands that bind to allosteric sites can offer greater selectivity and novel modes of action.

Future research could investigate whether this compound or its analogs can stabilize unique protein conformations or bind to cryptic pockets that are not apparent in static crystal structures. nih.govresearchgate.net Molecular dynamics simulations could be particularly useful here, as they can reveal transient pockets and protein motions that a flexible ligand might exploit. nih.gov Experimental validation using techniques like X-ray crystallography or cryo-electron microscopy of the ligand bound to a target protein would be essential. Discovering a novel allosteric binding mode for this chemical class would represent a significant breakthrough, potentially opening up new avenues for targeting proteins previously considered "undruggable." youtube.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.